molecular formula C16H12F2N2O2S B2734474 N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide CAS No. 868375-60-4

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

Cat. No. B2734474
M. Wt: 334.34
InChI Key: GWDWDOAVGWBGIF-MNDPQUGUSA-N
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Description

“N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide” is a chemical compound12. However, detailed information about this compound is not readily available.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide”. There are services that offer custom synthesis solutions3, but the exact synthesis process for this compound is not provided.



Molecular Structure Analysis

I’m sorry, but I couldn’t find any information on the molecular structure of “N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide”.



Physical And Chemical Properties Analysis

I’m sorry, but I couldn’t find any information on the physical and chemical properties of “N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide”.


Scientific Research Applications

Antimicrobial Activity

A study by Desai, Rajpara, and Joshi (2013) synthesized a series of compounds incorporating the thiazole ring and assessed their antimicrobial efficacy. Their research found that these thiazole derivatives exhibited significant antibacterial and antifungal properties, indicating their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer Properties

Research by Havrylyuk et al. (2010) focused on antitumor screening of novel 4-thiazolidinones containing a benzothiazole moiety. Their findings revealed that certain compounds in their study showed considerable anticancer activity across various cancer cell lines, highlighting the benzothiazole component's role in the compounds' effectiveness (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Photodynamic Therapy for Cancer

Pişkin, Canpolat, and Öztürk (2020) explored the synthesis of new zinc phthalocyanine compounds substituted with benzothiazole-derived groups. Their research demonstrated these compounds' promising properties for photodynamic therapy applications, particularly in generating singlet oxygen, a critical factor in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Neuroprotective Effects

A study by Hassan, Khan, and Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives and evaluated them for their anticonvulsant and neuroprotective effects. One of the compounds showed significant efficacy in tests, suggesting its potential as an anticonvulsant with neuroprotective benefits (Hassan, Khan, & Amir, 2012).

Imaging and Diagnostic Applications

Fujinaga et al. (2012) designed novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain. Their compounds, including benzamide analogs, showed potential for non-invasive imaging of brain receptor systems, aiding in the diagnosis and study of neurological conditions (Fujinaga, Yamasaki, Yui, Hatori, Xie, Kawamura, Asagawa, Kumata, Yoshida, Ogawa, Nengaki, Fukumura, & Zhang, 2012).

Safety And Hazards

While there are general resources available that cover the safety, usage, and MSDS/SDS of various compounds45, I couldn’t find specific safety and hazard information for “N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide”.


Future Directions

Unfortunately, I couldn’t find any information on the future directions of “N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide”.


properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c1-20-14-11(18)7-9(17)8-13(14)23-16(20)19-15(21)10-5-3-4-6-12(10)22-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDWDOAVGWBGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

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